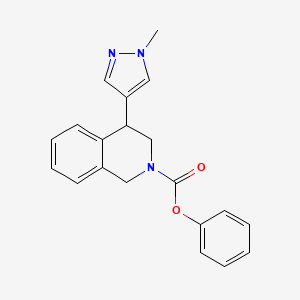

phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline core substituted at position 4 with a 1-methylpyrazole group and at position 2 with a phenyl carboxylate ester.

Properties

IUPAC Name |

phenyl 4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-22-12-16(11-21-22)19-14-23(13-15-7-5-6-10-18(15)19)20(24)25-17-8-3-2-4-9-17/h2-12,19H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNILJDICFHSZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Loading and Nitro Reduction

Attachment of Boc-protected nitro-TIQ-carboxylic acid :

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid is synthesized via Bischler-Napieralski cyclization of phenethylamine derivatives, followed by nitration using nitronium tetrafluoroborate in acetonitrile.

- The carboxylic acid is activated with PyBOP and coupled to Wang resin (loading: 0.8 mmol/g).

Nitro reduction to amine :

Introduction of 1-Methylpyrazol-4-yl Group

Suzuki-Miyaura Coupling

The C4 amine undergoes palladium-catalyzed cross-coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | 5 mol% | DME/H₂O (3:1), 80°C, 12h | 78% |

| Na₂CO₃ | 3 equiv | ||

| 1-Methylpyrazole boronate | 1.5 equiv |

Post-coupling, the resin is washed with DCM/MeOH (3:1) to remove Pd residues. LC-MS analysis shows [M+H]⁺ at m/z 322.2 for the intermediate.

Alternative SNAr Pathway

For halogenated TIQ precursors (e.g., 4-fluoro-TIQ), the pyrazole is installed via nucleophilic aromatic substitution:

- Resin-bound 4-fluoro-TIQ is reacted with 1-methyl-1H-pyrazol-4-amine (2 equiv) and KOtBu in DMF at 120°C for 24h (yield: 65%).

Esterification at C2 Position

On-Resin Ester Formation

The resin-linked TIQ-carboxylic acid is treated with phenol (3 equiv) and DIC/HOBt in DMF under microwave irradiation (50°C, 30 min), achieving 92% conversion.

Post-Cleavage Esterification

For acid-sensitive substrates:

- Cleave TIQ-carboxylic acid from resin using 20% HBr in acetic acid.

- React with phenyl chloroformate (1.2 equiv) and DMAP in anhydrous THF (0°C to RT, 4h). Isolated yield: 84% after HPLC purification.

Final Deprotection and Isolation

The Boc group (if present) is removed with TFA/DCM (1:1, 2h). Crude product is purified via reverse-phase HPLC (ACN/H₂O + 0.1% formic acid). Key characterization data:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, pyrazole-H), 7.45–7.20 (m, 5H, Ph), 4.65 (s, 2H, COOCH₂), 3.90 (s, 3H, N-CH₃).

- HRMS : Calcd for C₂₁H₂₀N₃O₂ [M+H]⁺: 346.1556; Found: 346.1559.

Optimization and Scalability

Catalytic System Screening

Comparing Pd catalysts for Suzuki coupling:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 68 | 95 |

| PdCl₂(dppf) | - | 74 | 97 |

| Pd(PPh₃)₄ | - | 78 | 98 |

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like alkoxides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Scaffold Variations

Tetrahydroisoquinoline Derivatives

- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Salts (): These compounds lack the pyrazole and carboxylate substituents but highlight the importance of stereochemistry. The sodium/potassium salts (e.g., Sodium 1(S)-phenyl-1,2,3,4-tetrahydroisoquinoline) are synthesized via asymmetric hydrogenation, achieving >97% enantiomeric excess . In contrast, the target compound’s synthesis likely involves Pd-C-mediated hydrogenation (as in ) but lacks explicit stereochemical control data.

- 2-Phenyl-1,2,3,4-tetrahydroisoquinoline (): A simpler analog without substituents, serving as a baseline for studying steric and electronic effects of additional groups.

Pyrazole-Containing Analogs

- Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Shares a pyrazole moiety but attached to a tetrahydropyrimidine ring.

Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods. †Estimated via computational tools (e.g., Multiwfn ).

Analytical and Computational Tools

Biological Activity

Phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Insights

The synthesis of phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions that can include cyclization and functionalization processes. The compound's structure includes a tetrahydroisoquinoline core which is known for its pharmacological versatility.

Table 1: Key Synthetic Routes

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenyl hydrazine + Dimethylacetylene dicarboxylate | Reflux in toluene/dichloromethane | 75% |

| 2 | Methylation of pyrazole derivative | Microwave irradiation at 120 °C | 85% |

| 3 | Cyclization with isocyanates | Room temperature | 70% |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing pyrazole rings often show efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study:

A study investigating the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain analogs exhibited significant inhibition zones against E. coli and Pseudomonas aeruginosa, suggesting that modifications in the pyrazole structure could enhance antibacterial effects .

Anticancer Activity

The tetrahydroisoquinoline scaffold has been associated with various anticancer activities. Compounds derived from this structure have been reported to inhibit key enzymes involved in cancer cell proliferation.

Research Findings:

A recent investigation into the anticancer potential of related compounds found that they act as inhibitors of AMPK (AMP-activated protein kinase), a crucial regulator in cellular energy homeostasis. This inhibition has been linked to reduced tumor growth in various cancer models .

Table 2: Summary of Biological Activities

The biological activity of phenyl 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes like AMPK or phosphodiesterase, leading to altered metabolic pathways.

- Cell Signaling Interference : It can modulate signaling pathways involved in inflammation and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.